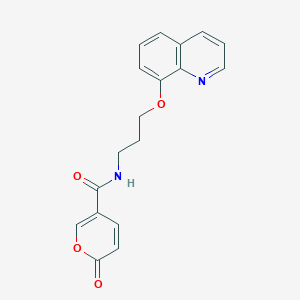

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide

描述

属性

IUPAC Name |

6-oxo-N-(3-quinolin-8-yloxypropyl)pyran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-16-8-7-14(12-24-16)18(22)20-10-3-11-23-15-6-1-4-13-5-2-9-19-17(13)15/h1-2,4-9,12H,3,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISYLGBTQOZZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=COC(=O)C=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Attachment of the Propyl Chain: The quinoline derivative is then reacted with 3-bromopropanol to introduce the propyl chain via a nucleophilic substitution reaction.

Formation of the Pyran Ring: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound under acidic conditions to form the pyran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

化学反应分析

Types of Reactions

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized propyl derivatives.

科学研究应用

2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential anti-cancer and anti-microbial properties.

Industry: Utilized in the development of new materials with unique electronic properties.

作用机制

The mechanism of action of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes.

相似化合物的比较

Core Structural Variations

The compound’s pyran-5-carboxamide core distinguishes it from analogs like the 4-oxo-1,4-dihydroquinoline-3-carboxamides described in . Key differences include:

- Oxo-group position: The target molecule’s 2-oxo-pyran vs. 4-oxo-dihydroquinoline in analogs.

- Ring saturation: A fully unsaturated pyran ring vs. a partially saturated dihydroquinoline.

- Substituent connectivity: The quinolin-8-yloxypropyl chain in the target compound vs. aryl/pentyl groups in analogs (e.g., N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides) .

Pharmacological Implications

- Solubility: The ether-linked propyl chain may enhance solubility compared to hydrophobic pentyl/aryl substituents in dihydroquinoline analogs.

- Metabolic stability: The unsaturated pyran ring may confer resistance to oxidation compared to saturated dihydroquinoline cores.

Data Table: Comparison with Key Analogs

Research Findings and Limitations

- Bioactivity gaps: No direct efficacy data for the target compound are provided in the evidence, necessitating extrapolation from structural analogs.

- Computational modeling: Molecular docking studies (using tools like AutoDock) could predict binding modes to targets like DNA gyrase or kinases, leveraging the quinoline-pyran hybrid’s unique topology.

生物活性

The compound 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its biological activity, synthesis, and related findings based on diverse sources.

Chemical Structure and Synthesis

The compound belongs to a class of molecules characterized by a pyran ring fused with a quinoline moiety. Its structure can be represented as follows:

Synthesis typically involves multi-step processes that may include reactions such as condensation, cyclization, and functional group modifications. For instance, the synthesis of related quinoline derivatives often utilizes palladium-catalyzed cross-coupling reactions to introduce various substituents that enhance biological activity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinoline derivatives, including those structurally similar to This compound .

- In Vitro Studies : A significant focus has been placed on evaluating the cytotoxic effects against various cancer cell lines. For example, compounds derived from quinoline were tested against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast) cell lines. The results indicated that many derivatives exhibited significant growth inhibition at concentrations as low as 10 µM, with GI50 values indicating the concentration required for 50% inhibition of cell growth .

- Mechanism of Action : Some quinoline derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by activating caspase pathways. For instance, a related compound demonstrated an IC50 value of 0.99 µM against tubulin polymerization . This suggests that This compound may also exert its effects through similar mechanisms.

Other Biological Activities

Beyond anticancer effects, quinoline derivatives are being explored for their potential antimicrobial and anti-inflammatory activities. Research indicates that certain modifications can enhance these properties, making them promising candidates for drug development.

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various quinoline derivatives, it was found that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts. For instance:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | 10 |

| 4e | PC-3 | 15 |

| 5f | MRC-5 | >82 |

This table illustrates the varying degrees of efficacy among different compounds, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

Another study focused on the mechanism by which quinoline derivatives induce apoptosis in cancer cells. It was observed that treatment with specific compounds led to cell cycle arrest at the G2/M phase and activation of apoptotic pathways through caspase activation. This suggests a targeted approach for designing new anticancer agents based on the structure of This compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。